Welcome to the BenchChem Online Store!
molecular formula C20H20N2O2 B1632719 3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid

3-cyclopentyl-1-methyl-2-pyridin-2-yl-1H-indole-6-carboxylic acid

Cat. No. B1632719
M. Wt: 320.4 g/mol
InChI Key: GYCVMJQCOXVUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07332614B2

Procedure details

1448 g (2.97 mol, 2.0 eq) of isopropylmagnesium chloride (2 M in THF) was charged to a dried reactor under nitrogen. 474 g (3.0 mol, 2.02 eq) of 2-bromopyridine was charged to the reactor over 1 h, while maintaining the content temperature at 35-45° C. The mixture was stirred at 40° C. for over 1 h. After cooling to 35-40° C., the reaction mixture was charged with 368 g (1.634 mol, 1.1 eq) of ZnBr2 while maintaining the temperature below 65° C. After addition, the mixture was warmed to 65° C. for 1 h. After cooling to 35-40° C., the reaction mixture was charged with 3046 g of NMP, followed by addition of 202.4 g (1.487 mol, 1.0) of methyl benzoate. The reaction mixture was warmed to 65° C. for another 1 h, then cooled to 35° C. To the mixture was added sequentially 6.66 g (0.029 mol, 0.02 eq) of palladium acetate, 31.14 g (0.119 mol, 0.08 eq) of PPh3 and 500.0 g (1.487 mol, 1.0 eq) of 2-bromo-3-cyclopentyl-1-methyl-1H-indole-carboxylic acid methyl ester. After addition, the reaction mixture was warmed to 70° C. over 1 h, then warmed to 90° C. and stirred at 90° C. for 3 h. After completion, 25.2 g (0.124 mol, 0.083 eq) of tributyl phosphine, 2600 g of isopropyl acetate, and 3270 g of saturated ammonium solution were added sequentially to the reaction mixture. After agitating for 1 h, the batch contents were filtered and the solid was washed with 2×670 g of isopropyl acetate. The organic phase was separated, washed with 2×2230 g of 10% aq. NH4Cl, and then treated with 1484 ml of 4 M aq. HCl. The lower aq. phase was separated and the organic layer was extracted two times with 744 ml of 4 M aq. HCl. The aqueous phases were combined followed by the addition then 602 g of 1-propanol and 0.2176 g (16.32 mol, 11.0 eq) of 50% sodium hydroxide were added. The resultant mixture was heated to 89° C. for 2 h until the hydrolysis reaction was completed. The mixture was cooled to 25° C. and filtered through 0.5 micron in-line filter. To the filtrate was added 322 g (5.36 mol, 3.6 eq) of acetic acid. After warming at 60° C. for 1 h, the mixture was cooled to 25° C. over 2 h. The solid was filtered and the wet cake was washed with 2×1000 ml of a 1:2 mixture of 1-propanol and water, followed with 2×500 g of water. 365 g of the title compound was obtained after drying at 40° C. under vacuum with nitrogen purge (77% yeild).
Quantity
1448 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
322 g
Type
reactant
Reaction Step Three
Name
Quantity
368 g
Type
catalyst
Reaction Step Four
Name
Quantity
31.14 g
Type
reactant
Reaction Step Five
Name
2-bromo-3-cyclopentyl-1-methyl-1H-indole-carboxylic acid methyl ester
Quantity
500 g
Type
reactant
Reaction Step Five
Quantity
6.66 g
Type
catalyst
Reaction Step Five
Quantity
0.2176 g
Type
reactant
Reaction Step Six
Quantity
602 g
Type
solvent
Reaction Step Six
Name
Quantity
3046 g
Type
solvent
Reaction Step Seven
Quantity
474 g
Type
reactant
Reaction Step Eight
Quantity
202.4 g
Type
reactant
Reaction Step Nine
Quantity
25.2 g
Type
reactant
Reaction Step Ten
Quantity
2600 g
Type
reactant
Reaction Step Ten
Quantity
3270 g
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Cl)([CH3:3])[CH3:2].Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[C:13]([O:21]C)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH:23]1[CH:28]=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=C[CH:24]=1.COC([C:46]1(Br)C(C2CCCC2)C2[C:48](=CC=CC=2)[N:47]1C)=O.C(P(CCCC)CCCC)CCC.C(OC(C)C)(=O)C.[NH4+].[OH-].[Na+].C(O)(=O)C>[Zn+2].[Br-].[Br-].C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)CC.CN1C(=O)CCC1>[CH:1]1([C:3]2[C:17]3[C:16](=[CH:15][C:14]([C:13]([OH:21])=[O:20])=[CH:19][CH:18]=3)[N:47]([CH3:48])[C:46]=2[C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:28][CH2:23][CH2:24][CH2:2]1 |f:8.9,11.12.13,14.15.16|

Inputs

Step One
Name
Quantity
1448 g
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
322 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
368 g
Type
catalyst
Smiles
[Zn+2].[Br-].[Br-]
Step Five
Name
Quantity
31.14 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
2-bromo-3-cyclopentyl-1-methyl-1H-indole-carboxylic acid methyl ester
Quantity
500 g
Type
reactant
Smiles
COC(=O)C1(N(C2=CC=CC=C2C1C1CCCC1)C)Br
Name
Quantity
6.66 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Six
Name
Quantity
0.2176 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
602 g
Type
solvent
Smiles
C(CC)O
Step Seven
Name
Quantity
3046 g
Type
solvent
Smiles
CN1CCCC1=O
Step Eight
Name
Quantity
474 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Nine
Name
Quantity
202.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step Ten
Name
Quantity
25.2 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
2600 g
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
3270 g
Type
reactant
Smiles
[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for over 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 35-40° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 65° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 65° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 35-40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 65° C. for another 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 35° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 70° C. over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 90° C.
STIRRING
Type
STIRRING
Details
stirred at 90° C. for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
After agitating for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the batch contents were filtered
WASH
Type
WASH
Details
the solid was washed with 2×670 g of isopropyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with 2×2230 g of 10% aq. NH4Cl
ADDITION
Type
ADDITION
Details
treated with 1484 ml of 4 M aq. HCl
CUSTOM
Type
CUSTOM
Details
The lower aq. phase was separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted two times with 744 ml of 4 M aq. HCl
ADDITION
Type
ADDITION
Details
The aqueous phases were combined followed by the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered through 0.5 micron
FILTRATION
Type
FILTRATION
Details
in-line filter
TEMPERATURE
Type
TEMPERATURE
Details
After warming at 60° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 25° C. over 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
the wet cake was washed with 2×1000 ml of a 1:2 mixture of 1-propanol and water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)C1=C(N(C2=CC(=CC=C12)C(=O)O)C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 365 g
YIELD: CALCULATEDPERCENTYIELD 957.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.